
Sodium chromate CR-51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium chromate CR-51 is a radioactive isotope used in scientific research to label red blood cells and measure their lifespan. The synthesis of CR-51 involves the reaction of sodium chromate with radioactive chromium-51.
Wissenschaftliche Forschungsanwendungen
Bioremediation and Environmental Applications
Bioremediation Technologies for Cr(VI)-Contaminated Soils and Wastewater Research highlights the potential of bioremediation techniques in treating Cr pollution, focusing on converting toxic Cr(VI) to less harmful Cr(III). The study underscores the low-cost, simple operation, and environmentally friendly nature of these methods, while acknowledging the challenges and suggesting areas for future research (Xia et al., 2019).
Chromium Speciation and Plant Interaction This comprehensive review traces the interaction of chromium species, particularly Cr(VI) and Cr(III), with plants. It discusses chromium’s behavior in soil, its uptake by plants, and the physiological and biochemical impact on plants, highlighting the need to understand Cr behavior in the soil-plant system for environmental and health considerations (Shahid et al., 2017).
Chromium Speciation and Regulation
Review on Chromium Speciation in Solid Matrices The paper discusses the use of chromium in industries and the subsequent regulatory measures to limit Cr(VI) in the environment. It reviews standard methods and analytical procedures for chromium speciation in various solid matrices, emphasizing the need for accurate methods to avoid unwanted Cr(III) and Cr(VI) inter-conversions during extraction (Unceta et al., 2010).
Toxicity and Health Effects
Ecotoxicology of Hexavalent Chromium in Freshwater Fish The review discusses the toxicity of Cr(VI) in aquatic ecosystems, focusing on its impact on fish. It covers the fate and transport of Cr(VI) in the environment and its acute and chronic effects on aquatic life, highlighting the need for comprehensive data to guide health risk assessment and environmental restoration efforts (Velma et al., 2009).
Eigenschaften
CAS-Nummer |
10039-53-9 |
|---|---|
Produktname |
Sodium chromate CR-51 |
Molekularformel |
CrNa2O4 |
Molekulargewicht |
160.922 g/mol |
IUPAC-Name |
disodium;dioxido(dioxo)(51Cr)chromium-51 |
InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |
InChI-Schlüssel |
PXLIDIMHPNPGMH-PJWPDVOUSA-N |
Isomerische SMILES |
[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
10039-53-9 |
Synonyme |
Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



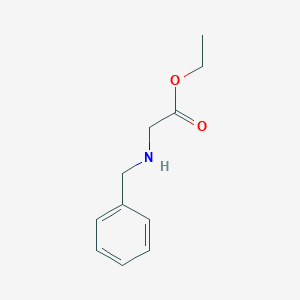
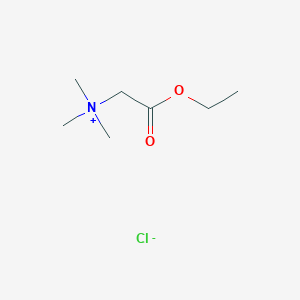

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
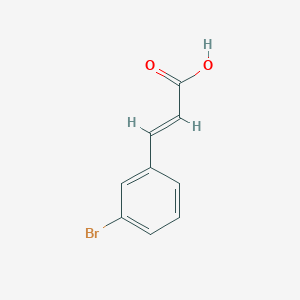
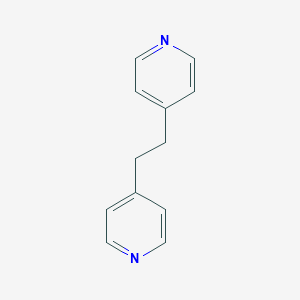
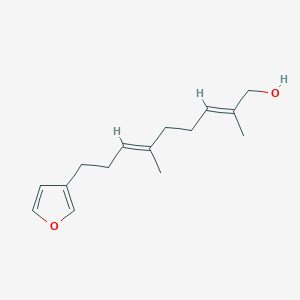

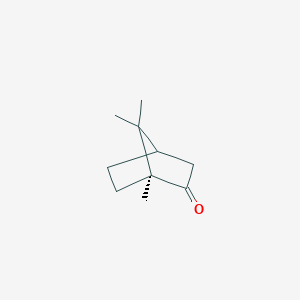
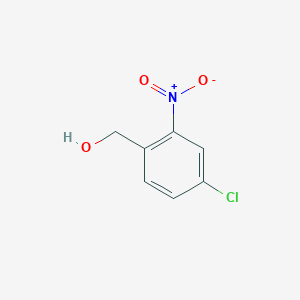
![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
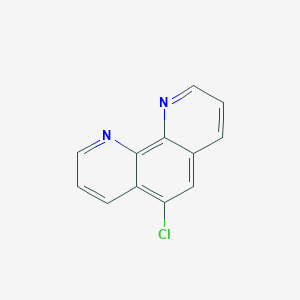
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)
